3-(1-Hydroxyethyl)benzophenone

Descripción

BenchChem offers high-quality 3-(1-Hydroxyethyl)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Hydroxyethyl)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

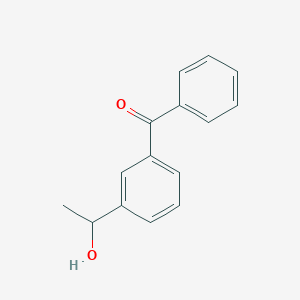

Structure

3D Structure

Propiedades

IUPAC Name |

[3-(1-hydroxyethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGLCJZNAGRKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518230 | |

| Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67173-18-6 | |

| Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(1-Hydroxyethyl)benzophenone

Executive Summary

3-(1-Hydroxyethyl)benzophenone (CAS: 67173-18-6) is a critical secondary alcohol intermediate, most notably recognized in the pharmaceutical industry as Ketoprofen Related Compound D (EP Impurity A). Beyond its role as an impurity standard, it serves as a functional scaffold for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and photo-labile protecting groups.

This guide details the chemoselective synthesis of 3-(1-hydroxyethyl)benzophenone from 3-acetylbenzophenone. The core challenge in this synthesis is chemoselectivity : reducing the acetyl group (alkyl-aryl ketone) while leaving the benzophenone core (diaryl ketone) intact. This document provides a robust, scalable protocol using Sodium Borohydride (

Part 1: Chemical Identity & Properties[1]

| Property | Data |

| IUPAC Name | methanone |

| Common Name | 3-(1-Hydroxyethyl)benzophenone |

| CAS Number | 67173-18-6 |

| Molecular Formula | |

| Molecular Weight | 226.27 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Ethanol, DCM; Insoluble in Water |

| Key Precursor | 3-Acetylbenzophenone (CAS: 66067-44-5) |

Part 2: Chemoselective Synthesis (Racemic Route)

The Chemoselectivity Challenge

The starting material, 3-acetylbenzophenone, contains two carbonyl functionalities:[1]

-

Acetyl group (

): An alkyl-aryl ketone. Less sterically hindered, more electrophilic. -

Benzoyl group (

): A diaryl ketone. Sterically crowded, electronically stabilized by two phenyl rings (conjugation).

Expert Insight: Standard reducing agents like Lithium Aluminum Hydride (

Experimental Protocol

Scale: 10 mmol (approx. 2.24 g of precursor)

Reagents:

-

3-Acetylbenzophenone (2.24 g, 10 mmol)

-

Sodium Borohydride (

) (0.19 g, 5.0 mmol) [Note: 0.5 eq is theoretically sufficient as 1 mol NaBH4 delivers 4 hydrides, but slight excess ensures completion] -

Methanol (anhydrous, 30 mL)

-

Hydrochloric acid (1M, for quenching)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (

)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.24 g of 3-acetylbenzophenone in 30 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath (

). Allow the solution to equilibrate for 10 minutes. Cooling is critical to suppress kinetic reduction of the benzophenone moiety. -

Addition: Add

(0.19 g) portion-wise over 5 minutes. Do not dump it in all at once; rapid hydrogen evolution can cause splashing or localized heating. -

Reaction: Stir the mixture at

for 30 minutes, then allow it to warm to room temperature (-

Checkpoint: Monitor via TLC (System: Hexane/EtOAc 7:3). The starting material (

) should disappear, replaced by the alcohol (

-

-

Quenching: Carefully add 10 mL of water followed by dropwise addition of 1M HCl until pH

6-7. This destroys excess borohydride. -

Workup:

-

Evaporate the methanol under reduced pressure (Rotavap).

-

Dilute the aqueous residue with 30 mL water and extract with Ethyl Acetate (

mL). -

Combine organic layers and wash with brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough (>95%) for use. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).

Reaction Workflow Diagram

Figure 1: Step-by-step workflow for the chemoselective reduction of 3-acetylbenzophenone.

Part 3: Advanced Asymmetric Pathway (Enantioselective)

For drug development applications (e.g., chiral precursors for Dexketoprofen analogs), a racemic mixture is often insufficient. The "1-hydroxyethyl" group creates a chiral center.

Method: Transfer Hydrogenation (Noyori type). Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]. Hydrogen Source: Formic acid/Triethylamine or Isopropanol.

This method allows for the synthesis of either

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR Spectroscopy (CDCl3, 400 MHz)

- 1.50 ppm (d, 3H): Methyl group of the hydroxyethyl chain. (Diagnostic doublet).

- 2.50 ppm (br s, 1H): Hydroxyl proton (-OH).

- 4.95 ppm (q, 1H): Methine proton (-CH-OH). (Diagnostic quartet).

- 7.40 - 7.80 ppm (m, 9H): Aromatic protons (Benzophenone core).

Impurity Profiling (HPLC)

-

Impurity A (Over-reduction): 3-(1-Hydroxyethyl)diphenylmethanol (Diol). Result of reducing both ketones.

-

Impurity B (Starting Material): 3-Acetylbenzophenone.[2][3][4] Result of incomplete reaction.

Stability & Handling

-

Storage: Store at 2-8°C.

-

Light Sensitivity: Benzophenone derivatives are photosensitizers.[5] Store in amber vials to prevent radical formation or photodegradation (Type I/II mechanisms).

Part 5: Mechanistic Logic

The following diagram illustrates the competing pathways and why the acetyl reduction is favored.

Figure 2: Kinetic competition between acetyl and benzoyl carbonyl reduction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13102751, 3-(1-Hydroxyethyl)benzophenone. Retrieved from [Link]

-

PrepChem. Synthesis of 3-(1-hydroxyethyl)benzophenone. Retrieved from [Link]

Sources

- 1. CN101759556A - Synthesis method of ketoprofen - Google Patents [patents.google.com]

- 2. CAS 66067-44-5: 3-Acetylbenzophenone | CymitQuimica [cymitquimica.com]

- 3. 3-acetylbenzophenone | Sigma-Aldrich [sigmaaldrich.com]

- 4. Photochemical and photobiological properties of ketoprofen associated with the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of DNA damage photoinduced by ketoprofen, fenofibric acid and benzophenone via electron and energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(1-Hydroxyethyl)benzophenone CAS number 67173-18-6

CAS Number: 67173-18-6 Synonyms: 1-(3-Benzoylphenyl)ethanol; m-Benzoylphenylmethylcarbinol; [3-(1-Hydroxyethyl)phenyl]phenylmethanone Content Type: Technical Reference & Process Guide

Executive Summary

3-(1-Hydroxyethyl)benzophenone (CAS 67173-18-6) is a pivotal aryl-ketone intermediate primarily utilized in the pharmaceutical synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ketoprofen . Structurally, it consists of a benzophenone core substituted at the meta position with a 1-hydroxyethyl moiety. This secondary alcohol functionality serves as a versatile chemical handle, allowing for subsequent transformations—such as halogenation and carboxylation—required to construct the 2-arylpropionic acid scaffold characteristic of the "profen" drug class.

Beyond its pharmaceutical utility, the compound exhibits photoactive properties typical of benzophenone derivatives, necessitating specific handling protocols to prevent UV-induced degradation or radical formation.[1] This guide details the physicochemical profile, synthesis pathways, and quality control methodologies for researchers and process chemists.

Chemical Profile & Physical Properties[1][2][3]

| Property | Specification |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 48–52 °C (Enantiomer dependent) |

| Boiling Point | ~395 °C (at 760 mmHg, predicted) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water.[1][2][3][4] |

| Chirality | Contains one stereocenter at the benzylic position; exists as (R) and (S) enantiomers. |

| pKa | ~14.5 (Secondary alcohol) |

Synthesis & Production Pathways

The synthesis of 3-(1-Hydroxyethyl)benzophenone is predominantly achieved through the chemoselective reduction of 3-acetylbenzophenone . The choice of reducing agent dictates the stereochemical outcome (racemic vs. enantiopure), which is critical if the downstream target is a chiral drug like Dexketoprofen.

Route A: Chemoselective Reduction (Racemic)

This is the standard industrial route for producing racemic Ketoprofen precursors.

-

Reagent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

-

Solvent: Methanol or Ethanol (0 °C to RT).

-

Mechanism: Nucleophilic attack of the hydride on the acetyl carbonyl. The benzophenone carbonyl is relatively less reactive due to steric hindrance and conjugation, but care must be taken to control stoichiometry to avoid over-reduction to the diol.

Route B: Enantioselective Reduction (Asymmetric)

For the production of enantiopure intermediates (e.g., for (S)-(+)-Ketoprofen), asymmetric transfer hydrogenation is employed.

-

Catalyst: Ru(II)-arene complexes with chiral diamine ligands (e.g., TsDPEN).

-

Hydrogen Source: Formic acid/Triethylamine azeotrope or Isopropanol.

-

Selectivity: Can achieve >95% ee (enantiomeric excess).

Route C: Hydrolytic Pathway

-

Precursor: 3-(1-Bromoethyl)benzophenone.[6]

-

Conditions: Hydrolysis in aqueous acetone or dioxane with mild base (CaCO₃).

-

Note: This route is less common due to the instability of the benzylic bromide.

Visualization: Synthesis & Application Workflow

Figure 1: Synthetic pathways from 3-acetylbenzophenone to Ketoprofen via the 1-hydroxyethyl intermediate.[4]

Application in Drug Development: The Ketoprofen Connection[6][8]

The primary industrial utility of CAS 67173-18-6 is as the immediate precursor to the "aryl-propionic acid" moiety.

Mechanism of Conversion

-

Activation: The hydroxyl group of 3-(1-hydroxyethyl)benzophenone is a poor leaving group. It is converted to a chloride using thionyl chloride (SOCl₂) or to a sulfonate ester (mesylate/tosylate).

-

Carbonylation: The resulting benzylic electrophile undergoes palladium-catalyzed carbonylation (Heck-type or hydroxycarbonylation) to introduce the carboxylic acid group, extending the carbon chain by one unit to form Ketoprofen.

Stereochemical Implications

Ketoprofen contains a chiral center at the

-

Racemic Ketoprofen: Uses racemic 3-(1-hydroxyethyl)benzophenone.

-

Dexketoprofen (S-isomer): Requires stereocontrol. If the alcohol (CAS 67173-18-6) is synthesized with high enantiopurity, the subsequent chlorination must be managed to avoid racemization (typically occurs via S_N1 mechanism) or proceed via stereospecific inversion (S_N2) using sulfonate intermediates.

Analytical Characterization

Validating the identity and purity of CAS 67173-18-6 is critical, particularly distinguishing it from the starting ketone (3-acetylbenzophenone) and over-reduced byproducts.

Spectroscopic Markers

-

IR Spectroscopy:

-

Broad absorption at 3300–3400 cm⁻¹ (O-H stretch).

-

Strong peak at ~1650 cm⁻¹ (Benzophenone C=O stretch). Note: The absence of a second carbonyl peak at ~1680 cm⁻¹ (acetyl group) confirms reduction.

-

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.45 ppm (d, 3H): Methyl group doublet (-CH(OH)CH ₃).

-

δ 4.95 ppm (q, 1H): Methine quartet (-CH (OH)CH₃).

-

δ 7.4–7.8 ppm (m, 9H): Aromatic protons (Benzophenone core).

-

HPLC Method (Chiral Resolution)

To determine enantiomeric excess (ee) during asymmetric synthesis:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Safety & Handling (E-E-A-T)

Hazards[3][5][9][10]

-

GHS Classification: Acute Toxicity, Oral (Category 4) - H302.

-

Phototoxicity: As a benzophenone derivative, the compound can generate reactive oxygen species (ROS) upon UV exposure.[7] Avoid skin contact and use amber glassware for storage.

Storage Protocol[9][12]

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the secondary alcohol back to the ketone.

-

Container: Tightly sealed, light-resistant containers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13102751, 3-(1-Hydroxyethyl)benzophenone. Retrieved from [Link]

- European Directorate for the Quality of Medicines.Ketoprofen Impurity A (3-Acetylbenzophenone)

- Noyori, R., & Hashiguchi, S. (1997).Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Fundamental basis for enantioselective reduction of aryl ketones).

-

LookChem. CAS 67173-18-6 Product Information and Safety Data. Retrieved from [Link]

Sources

- 1. CAS 66067-44-5: 3-Acetylbenzophenone | CymitQuimica [cymitquimica.com]

- 2. 3-Acetylbenzophenone | C15H12O2 | CID 2763076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101759556A - Synthesis method of ketoprofen - Google Patents [patents.google.com]

- 4. 3-(1-Hydroxyethyl)benzophenone | C15H14O2 | CID 13102751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. biosynth.com [biosynth.com]

Technical Guide: Spectral Characterization of 3-(1-Hydroxyethyl)benzophenone

This technical guide is structured to provide actionable, high-fidelity spectral data and characterization protocols for 3-(1-Hydroxyethyl)benzophenone . It is designed for researchers requiring rigorous identification standards, particularly in the context of pharmaceutical impurity profiling (e.g., Ketoprofen intermediates) and photoinitiator synthesis.

Compound ID: 3-(1-Hydroxyethyl)benzophenone

CAS: 67173-18-6 (Racemic) | MW: 226.27 g/mol

Formula:

Executive Technical Summary

3-(1-Hydroxyethyl)benzophenone (3-HEBP) is a chiral secondary alcohol featuring a benzophenone core.[2] It typically arises as a reduced metabolite or synthetic intermediate of 3-acetylbenzophenone .[2] In drug development, it is monitored as a specific impurity in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen.

For the analytical scientist, the critical challenge is distinguishing 3-HEBP from its ketone precursor (3-acetylbenzophenone) and its potential dehydration products (styrenic derivatives). This guide provides a self-validating spectral framework to confirm identity and purity.[2]

Synthesis & Sample Preparation (The Self-Validating Protocol)

To ensure spectral data integrity, one must verify the sample source. If commercial standards are unavailable, 3-HEBP is synthesized via the chemoselective reduction of 3-acetylbenzophenone.

Reagents: 3-Acetylbenzophenone, Sodium Borohydride (

Experimental Workflow

The following workflow ensures the retention of the benzophenone moiety while selectively reducing the acetyl group.

Figure 1: Chemoselective reduction workflow.[2] The disappearance of the acetyl ketone signal is the primary process control.[2]

Infrared Spectroscopy (FT-IR)

Diagnostic Value: High. IR is the fastest method to validate the conversion of the acetyl ketone to the alcohol.

| Functional Group | Wavenumber ( | Intensity/Shape | Structural Assignment |

| O-H Stretch | 3350 – 3450 | Broad, Medium | Diagnostic: Indicates formation of the |

| C=O Stretch | 1655 – 1665 | Strong, Sharp | Benzophenone ketone.[2][3] Conjugated with two phenyl rings.[2][3][4] |

| C=C Aromatic | 1595, 1445 | Medium | Aromatic ring breathing modes.[2][3] |

| C-O Stretch | 1050 – 1080 | Strong | Secondary alcohol ( |

| C-H (sp3) | 2970, 2930 | Weak | Methyl group ( |

Critical Control Point: The starting material (3-acetylbenzophenone) exhibits two carbonyl peaks: one at ~1660

Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).

Molecular Ion:

Fragmentation Logic (EI)

Under Electron Impact (EI), the molecule follows a predictable fragmentation tree driven by alpha-cleavage at the alcohol and stability of the benzoyl cation.

Figure 2: EI Fragmentation Pathway.[2] The peak at m/z 105 is typically the base peak due to the high stability of the benzoyl cation.

LC-MS (ESI+) Profile:

-

$[M+H]^+ $: 227.1 Da

-

$[M+Na]^+ $: 249.1 Da

-

$[M+H - H_2O]^+ $: 209.1 Da (Common in-source fragmentation for benzylic alcohols).

Nuclear Magnetic Resonance (NMR)

Solvent:

This is the definitive method for structural confirmation.[2] The molecule possesses a chiral center, but in an achiral solvent, the enantiomers are magnetically equivalent.

H NMR Data (400 MHz)

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 1.49 – 1.53 | Doublet (d) | 3H | 6.4 | Methyl ( |

| 2.20 – 2.50 | Broad Singlet | 1H | - | Hydroxyl ( |

| 4.92 – 4.98 | Quartet (q) | 1H | 6.4 | Methine ( |

| 7.40 – 7.52 | Multiplet (m) | 3H | - | Benzophenone ring (meta/para protons).[2] |

| 7.55 – 7.65 | Multiplet (m) | 2H | - | Central ring H5 + Benzophenone H4.[2] |

| 7.75 – 7.82 | Multiplet (m) | 4H | - | Benzophenone ortho protons + Central ring H2/H4/H6.[2] |

Detailed Aromatic Assignment Logic: The benzophenone moiety creates a complex aromatic region (7.4–7.9 ppm). However, the methine quartet at ~4.95 ppm coupled to the methyl doublet at ~1.50 ppm is the specific "fingerprint" for the 1-hydroxyethyl moiety attached to an aromatic ring.

C NMR Data (100 MHz)

| Shift ( | Carbon Type | Assignment |

| 25.3 | Methyl carbon.[2] | |

| 70.1 | Methine carbon (attached to OH).[2][3] | |

| 125.0 – 132.0 | Aromatic carbons (complex overlap).[2][3] | |

| 137.5 | Aromatic quaternary C (ipso to benzoyl).[2][3] | |

| 146.0 | Aromatic quaternary C (ipso to hydroxyethyl).[2][3] | |

| 196.8 | Benzophenone Carbonyl. |

Quality Control & Impurity Profiling

When analyzing 3-HEBP as an impurity in Ketoprofen or photoinitiator synthesis, use the following discrimination table:

| Analyte | Key | Key IR Feature |

| 3-Acetylbenzophenone (Precursor) | Singlet | Two C=O bands (1685, 1660 |

| 3-(1-Hydroxyethyl)benzophenone (Target) | Doublet | One C=O (1660), Broad OH (3400) |

| 3-Vinylbenzophenone (Dehydration Impurity) | ABX System (Vinyl protons 5.3-6.8 ppm) | No OH, C=C stretch distinct |

References

-

PubChem Compound Summary. (2025). 3-(1-Hydroxyethyl)benzophenone (CID 13102751).[1][4] National Center for Biotechnology Information.[2][3] [Link][4]

-

National Institute of Standards and Technology (NIST). (2023).[2] Benzophenone Mass Spectrum (EI) - Analogous Fragmentation Patterns. NIST Chemistry WebBook, SRD 69.[2] [Link]

-

European Pharmacopoeia (Ph.[2][3] Eur.). Ketoprofen: Impurity A (3-Acetylbenzophenone) and Related Compounds.[2][4][6][7] (Contextual reference for impurity profiling). [Link]

Sources

- 1. PubChemLite - 3-(1-hydroxyethyl)benzophenone (C15H14O2) [pubchemlite.lcsb.uni.lu]

- 2. massbank.eu [massbank.eu]

- 3. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597) [np-mrd.org]

- 4. 3-(1-Hydroxyethyl)benzophenone | C15H14O2 | CID 13102751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1-Hydroxyethyl)benzophenone | LGC Standards [lgcstandards.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3-Acetylbenzophenone | C15H12O2 | CID 2763076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Molecular Architecture & Synthesis of 3-(1-Hydroxyethyl)benzophenone

[1]

Executive Summary

3-(1-Hydroxyethyl)benzophenone (CAS: 67173-18-6) serves as a pivotal chiral intermediate in the synthesis of arylpropionic acid derivatives, most notably the NSAID Ketoprofen .[1][2] Its molecular structure features a benzophenone chromophore coupled with a benzylic alcohol functionality at the meta position.

For drug development professionals, this molecule represents a critical control point.[1] The stereocenter at the hydroxyethyl group dictates the enantiopurity of downstream APIs. This guide analyzes its structural properties, outlines a self-validating asymmetric synthesis protocol, and defines its spectroscopic signature.[1][2]

Part 1: Molecular Architecture & Stereochemistry

Structural Connectivity

The molecule consists of two phenyl rings bridged by a carbonyl group (the benzophenone core). The distinguishing feature is the 1-hydroxyethyl substituent at the 3-position (meta) of one phenyl ring.[2]

-

IUPAC Name: [3-(1-hydroxyethyl)phenyl]-phenylmethanone[1][2][3][4]

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 226.27 g/mol [1]

The Chiral Center

The carbon atom of the ethyl group bearing the hydroxyl functionality (

-

Significance: In the synthesis of Dexketoprofen (the eutomer), controlling this center is essential.

-

Configuration: The absolute configuration (

or

Electronic Properties (UV-Vis)

The benzophenone moiety acts as a strong chromophore.[1][2]

-

Transition: Intense absorption

-

Transition: Weaker band

-

Photochemical Risk: Upon UV exposure, the triplet state of the benzophenone carbonyl can abstract a hydrogen atom from the benzylic position, leading to radical formation and degradation. Storage in amber glass is mandatory.

Part 2: High-Fidelity Synthesis Protocols

Researchers typically encounter two scenarios: synthesizing the racemate for reference standards or the enantiopure form for drug precursors.

Pathway A: Chemoselective Reduction (Racemic)

Objective: Clean conversion of 3-acetylbenzophenone to (

-

Reagent: Sodium Borohydride (

).[1][2] -

Selectivity Logic: The acetyl group is less sterically hindered and more electrophilic than the benzophenone carbonyl (which is conjugated to two aromatic rings), allowing kinetic selectivity at low temperatures.

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol 3-acetylbenzophenone in Methanol (50 mL). Cool to 0°C.[1][2]

-

Addition: Add 0.5 eq

portion-wise over 15 minutes. -

Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 8:2). Look for the disappearance of the starting material (

) and appearance of the alcohol ( -

Quench: Add saturated

solution. -

Workup: Extract with DCM, dry over

, and concentrate.

Pathway B: Asymmetric Transfer Hydrogenation (Enantioselective)

Objective: Synthesis of (

Mechanism: Noyori Asymmetric Transfer Hydrogenation (ATH).[1][2]

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

Protocol:

-

Charge: In a glovebox, combine 3-acetylbenzophenone (1.0 eq) and Ru-catalyst (1 mol%) in dry DMF or DCM.

-

Initiation: Add

(5:2 ratio). -

Reaction: Stir at 25°C for 24 hours.

-

Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Synthesis Workflow Visualization

Figure 1: Decision tree for the synthesis of 3-(1-hydroxyethyl)benzophenone, distinguishing between racemic reference standard preparation and enantioselective drug synthesis.

Part 3: Analytical Characterization (Self-Validating Data)[1][2]

To confirm identity and purity, compare experimental data against these characteristic signals.[1][7]

Spectroscopic Profile

The following data distinguishes the product from the starting material (3-acetylbenzophenone).

| Technique | Signal Type | Chemical Shift / Value | Assignment / Note |

| Doublet | Methyl group ( | ||

| Quartet | Benzylic Methine ( | ||

| Multiplet | Aromatic protons (Benzophenone core).[1][2] | ||

| Peak | Methyl carbon.[1][2] | ||

| Peak | Benzylic carbinol carbon ( | ||

| Peak | Benzophenone Carbonyl ( | ||

| IR | Stretch | Broad O-H stretch (Absent in precursor).[1][2] | |

| IR | Stretch | C=O stretch (Benzophenone).[1][2] | |

| MS (ESI) | Ion | Molecular ion.[1][2] |

Quality Control Checkpoints

Part 4: Pharmaceutical Relevance (Ketoprofen)[1][2][3][6][9][10]

3-(1-Hydroxyethyl)benzophenone is the direct reduced congener of Ketoprofen Impurity A (3-acetylbenzophenone).[1][2] In metabolic studies and stability testing, it represents a degradation pathway where the "ketoprofen backbone" remains intact, but the propionic acid side chain is not yet formed or has degraded.

Conversion Logic

In industrial synthesis, the alcohol group is often converted to a leaving group (chloride or mesylate) and then displaced by a cyanide source (to form the nitrile) or carbonylated directly to install the carboxylic acid required for Ketoprofen.

Figure 2: Simplified downstream utility of the alcohol intermediate in NSAID synthesis.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763076, 3-Acetylbenzophenone (Precursor).[1] Retrieved from [Link]

-

European Pharmacopoeia (Ph.[1][2] Eur.). Ketoprofen Impurity Standards.[1][2][] (Impurity A is 3-acetylbenzophenone; reduced forms are tracked as metabolites).[2]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.[1][2] (Foundational text for the ATH protocol described in Section 2.2).

Sources

- 1. PubChemLite - 3-(1-hydroxyethyl)benzophenone (C15H14O2) [pubchemlite.lcsb.uni.lu]

- 2. 3-Acetylbenzophenone | C15H12O2 | CID 2763076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sriramchem.com [sriramchem.com]

- 4. 3-(1-Hydroxyethyl)benzophenone | LGC Standards [lgcstandards.com]

- 5. 3-ACETYLBENZOPHENONE | 66067-44-5 [chemicalbook.com]

- 6. CAS 66067-44-5: 3-Acetylbenzophenone | CymitQuimica [cymitquimica.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

3-(1-Hydroxyethyl)benzophenone molecular weight and formula

An In-Depth Technical Guide to 3-(1-Hydroxyethyl)benzophenone

Introduction

Benzophenone and its derivatives represent a ubiquitous and vital scaffold in medicinal chemistry and pharmaceutical development.[1][2] These diaryl ketones are not only found in numerous naturally occurring bioactive compounds but also serve as critical building blocks in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[2] This guide focuses on a specific derivative, 3-(1-Hydroxyethyl)benzophenone , a compound of significant interest in the pharmaceutical industry. Its primary role is as a well-characterized impurity and reference standard related to prominent APIs such as Ketoprofen.[3]

For researchers and professionals in drug development and quality control, a thorough understanding of such reference materials is paramount. The presence and quantity of impurities can directly impact the safety, efficacy, and stability of a final drug product.[1] This document provides a comprehensive technical overview of 3-(1-Hydroxyethyl)benzophenone, covering its fundamental molecular properties, synthesis, analytical characterization, and its critical application in a regulatory and quality assurance context.

Part 1: Core Molecular and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. These identifiers are crucial for analytical method development, regulatory documentation, and chemical synthesis.

Key Identifiers and Properties

The essential physicochemical data for 3-(1-Hydroxyethyl)benzophenone are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [3][4][5][6] |

| Molecular Weight | 226.27 g/mol (also cited as 226.28 g/mol ) | [3][4][5][6] |

| CAS Number | 67173-18-6 | [3][4][6][7] |

| IUPAC Name | [3-(1-hydroxyethyl)phenyl]-phenylmethanone | [5] |

| Common Synonyms | (3-(1-hydroxyethyl)phenyl)(phenyl)methanone; α-(3-Benzoylphenyl)ethyl Alcohol | [4][7] |

| Physical Format | Neat / White Solid | [3][8] |

The structure of 3-(1-Hydroxyethyl)benzophenone features a central benzophenone core, which consists of two phenyl rings attached to a carbonyl group. One of these rings is substituted at the meta-position with a 1-hydroxyethyl group. This chiral center and the combination of a ketone and a secondary alcohol functional group dictate its chemical reactivity, polarity, and spectroscopic characteristics, which are fundamental to its synthesis and analytical detection.

Part 2: Synthesis and Purification Workflow

Understanding the synthesis of a reference standard is critical for predicting potential side products and developing robust purification protocols. A known method for preparing 3-(1-Hydroxyethyl)benzophenone involves the hydrolysis of its bromo-precursor.[9]

Experimental Protocol: Hydrolysis of 3-(1-Bromoethyl)benzophenone

This protocol describes a nucleophilic substitution reaction where the bromide leaving group is replaced by a hydroxyl group from water.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable autoclave, combine 10 g of 3-(1-bromoethyl)benzophenone, 3.3 g of calcium carbonate (CaCO₃), and 100 ml of water.[9]

-

Causality Explanation: The autoclave is necessary to safely heat the aqueous solution above its atmospheric boiling point, thereby accelerating the rate of the hydrolysis reaction. Calcium carbonate acts as a weak base to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, preventing potential acid-catalyzed side reactions.

-

-

Heating: Seal the autoclave and heat the mixture to 120°C for 6 hours.[9]

-

Causality Explanation: The elevated temperature provides the necessary activation energy for the nucleophilic substitution of the bromine atom by water. The 6-hour duration is determined empirically to allow the reaction to proceed to completion.

-

-

Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous solution with benzene.[9]

-

Causality Explanation: Benzene is an organic solvent immiscible with water. The desired product, 3-(1-hydroxyethyl)benzophenone, is significantly more soluble in benzene than in the aqueous phase, allowing for its efficient separation from inorganic salts (like calcium bromide) and unreacted starting materials.

-

-

Drying: Collect the organic (benzene) layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[9]

-

Causality Explanation: The extraction process can introduce trace amounts of water into the organic layer. Anhydrous sodium sulfate is a drying agent that physically sequesters water molecules, ensuring the solvent is free of moisture before the final step.

-

-

Solvent Removal: Filter off the sodium sulfate and remove the benzene solvent by distillation. The remaining product is 3-(1-hydroxyethyl)benzophenone.[9]

-

Causality Explanation: Distillation removes the low-boiling benzene, leaving behind the much less volatile product. This is a standard final step for isolating a non-volatile solid from a volatile solvent.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(1-Hydroxyethyl)benzophenone.

Part 3: Application in Pharmaceutical Analysis

The primary application of 3-(1-Hydroxyethyl)benzophenone is as a pharmaceutical reference standard, specifically identified as an impurity related to the API family of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[3]

Role as an Impurity Reference Standard:

In pharmaceutical manufacturing, impurities can arise from various sources, including the starting materials, intermediates from the synthesis process, or degradation of the API. Regulatory bodies like the FDA and EMA require stringent control and monitoring of these impurities. High-purity reference standards, such as 3-(1-Hydroxyethyl)benzophenone, are indispensable for:

-

Analytical Method Validation: To confirm that an analytical method (e.g., HPLC) is accurate, precise, and specific for detecting and quantifying this particular impurity in the presence of the API.[4]

-

Quality Control (QC) Testing: Used in routine QC checks to ensure that batches of the API or final drug product do not exceed the specified limits for this impurity.[4]

-

Stability Testing: To assess whether the impurity forms over time under various storage conditions, which is a critical part of determining a drug's shelf life.

The benzophenone scaffold itself is known to be present in molecules with a wide range of biological activities, including anti-inflammatory properties.[2] Therefore, characterizing and controlling structurally similar impurities is essential to ensure that they do not contribute to unintended pharmacological effects or toxicity.

Part 4: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(1-Hydroxyethyl)benzophenone is classified as harmful if swallowed.[5]

Laboratory Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This information is intended for laboratory and analytical use by trained professionals. It is not intended for human or animal consumption.[4]

References

-

PrepChem.com. Synthesis of 3-(1-hydroxyethyl)benzophenone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13102751, 3-(1-Hydroxyethyl)benzophenone. [Link]

-

Pharmaffiliates. 3-(1-Hydroxyethyl)benzophenone. [Link]

-

Jingye Pharma. High-Purity Benzophenone Derivatives for Pharmaceutical Applications. [Link]

-

Scientific Laboratory Supplies. 3-(1-Hydroxyethyl)benzophenone. [Link]

- Google Patents. Use of benzophenone compound in pharmaceuticals.

-

National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

Organic Syntheses. benzophenone. [Link]

Sources

- 1. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1-Hydroxyethyl)benzophenone | LGC Standards [lgcstandards.com]

- 4. 3-(1-Hydroxyethyl)benzophenone - SRIRAMCHEM [sriramchem.com]

- 5. 3-(1-Hydroxyethyl)benzophenone | C15H14O2 | CID 13102751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(1-Hydroxyethyl)benzophenone | CAS 67173-18-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

Methodological & Application

Synthesis of Hydroxybenzophenone Compounds: Application Notes and Protocols

<

Abstract

Hydroxybenzophenones are a critical class of compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, as UV stabilizers in polymers and cosmetics, and as photoinitiators.[1][2] Their versatile molecular architecture, featuring a benzophenone core with a strategically placed hydroxyl group, allows for a multitude of chemical modifications.[3] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing hydroxybenzophenone compounds, with a focus on the underlying mechanisms and practical, field-proven protocols. We will delve into the venerable Friedel-Crafts acylation and the elegant Fries rearrangement, offering detailed experimental procedures and discussing the critical parameters that govern yield and regioselectivity. Furthermore, we will touch upon alternative and emerging synthetic strategies, providing researchers and drug development professionals with a comprehensive toolkit for accessing this important class of molecules.

Introduction: The Significance of Hydroxybenzophenones

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4] Hydroxybenzophenones, in particular, are of immense interest to the drug development community.[5] The hydroxyl group not only often plays a crucial role in the pharmacophore of a drug molecule but also provides a convenient handle for further synthetic elaboration, enabling the construction of complex molecular architectures.[3] Beyond pharmaceuticals, their ability to absorb UV radiation makes them indispensable in sunscreens and for protecting materials from photodegradation.[2] A robust understanding of their synthesis is therefore fundamental for innovation in these fields.

Core Synthetic Strategies

The two most prominent and widely employed methods for the synthesis of hydroxybenzophenones are the Friedel-Crafts acylation of phenols and the Fries rearrangement of phenyl esters. Both reactions offer pathways to hydroxyaryl ketones, but their mechanisms, optimal conditions, and substrate scope differ significantly.

Friedel-Crafts Acylation of Phenols

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[6] In the context of synthesizing hydroxybenzophenones, a phenol is reacted with a benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]

Mechanism and Causality:

The reaction proceeds via an electrophilic aromatic substitution mechanism.[8] The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (R-C≡O⁺).[8] The electron-rich phenol ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the hydroxybenzophenone product.[6]

However, the reaction with phenols is not without its complexities. Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to give the desired hydroxyaryl ketone, or O-acylation on the phenolic oxygen to form a phenyl ester.[9] The course of the reaction is heavily influenced by the reaction conditions.

-

Catalyst Stoichiometry: A key consideration is the amount of Lewis acid used. The oxygen atom of the phenol's hydroxyl group can coordinate with the Lewis acid, which can deactivate the ring towards electrophilic substitution.[9] Therefore, an excess of the catalyst is often required to ensure that there is sufficient Lewis acid available to activate the acylating agent.

-

Thermodynamic vs. Kinetic Control: C-acylation leads to the more thermodynamically stable product and is favored under conditions that allow for equilibrium to be reached, such as the presence of a strong Lewis acid like AlCl₃. O-acylation is often the kinetically favored, faster reaction and can predominate in the absence of a strong Lewis acid catalyst.

Experimental Workflow: Friedel-Crafts Acylation

Caption: General workflow for the Fries rearrangement.

Detailed Protocol: Classic AlCl₃-Catalyzed Rearrangement of Phenyl Benzoate

This protocol describes a low-temperature rearrangement that favors the formation of the para-isomer, 4-hydroxybenzophenone. [10] Materials:

-

Phenyl benzoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitromethane (solvent)

-

Crushed ice

-

Concentrated HCl

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anhydrous AlCl₃ (5 equivalents) in nitromethane at 0°C. [10]2. Slowly add a solution of phenyl benzoate (1 equivalent) in nitromethane to the catalyst solution while maintaining the temperature at 0°C. [10]3. Stir the resulting orange solution at this low temperature for 1-3 hours, monitoring the reaction progress by TLC. [10][11]4. Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complex. [10]5. Extract the aqueous layer with diethyl ether (3 x 50 mL). [10]6. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. [10]7. Purify the crude product by column chromatography or recrystallization to isolate the desired 4-hydroxybenzophenone. [10]

Alternative Synthetic Routes

While Friedel-Crafts acylation and the Fries rearrangement are the most common methods, other strategies exist for the synthesis of hydroxybenzophenones.

-

Hydrolysis of Dihalogenated Benzophenones: This method involves the hydrolysis of dihalo benzophenones in the presence of a base, water, an organic solvent, and a catalyst. [12]This approach can achieve high yields and purity, making it suitable for industrial-scale production. [12]* From Benzofuranones: A newer approach involves the nickel-catalyzed decarbonyloxidation of 3-aryl benzofuran-2(3H)-ones to yield 2-hydroxybenzophenones under mild conditions. [13][14]This method offers a novel and efficient route to specific isomers.

-

Reaction of Phenols with Trihalomethylbenzenes: This method utilizes a Friedel-Crafts type reaction between a phenol and a trihalomethylbenzene in the presence of a Lewis acid to produce 4-hydroxybenzophenones with yields reported up to 90%. [15]

Conclusion

The synthesis of hydroxybenzophenone compounds is a well-established field with a rich history, yet it continues to evolve with the development of more efficient, selective, and environmentally benign methodologies. The choice of synthetic route—be it the classic Friedel-Crafts acylation, the versatile Fries rearrangement, or a more modern alternative—will depend on the desired substitution pattern, the required scale of the synthesis, and considerations of cost and environmental impact. A thorough understanding of the underlying mechanisms and the influence of reaction parameters is paramount for researchers and drug development professionals to successfully access these valuable chemical building blocks.

References

-

Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Fries Rearrangement Reaction: Mechanism, Steps & Examples. (2020, June 19). Vedantu. Retrieved from [Link]

-

Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah. Retrieved from [Link]

-

Fries rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fries Rearrangement Mechanism | Organic Chemistry. (2021, September 21). [Video]. YouTube. Retrieved from [Link]

-

Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]

- Uses of hydroxybenzophenone in preparation of antiviral and antitumor drugs. (n.d.). Google Patents.

-

Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. (2024, September 15). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. Retrieved from [Link]

-

Acylation of phenols. (n.d.). University of Calgary. Retrieved from [Link]

- An improved process for manufacture of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). Google Patents.

-

Process for the preparation of 4-hydroxybenzophenones. (n.d.). European Patent Office. Retrieved from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC. Retrieved from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Exploring the Synthesis and Applications of 4-Hydroxybenzophenone: A Versatile Chemical Building Block. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Method for synthesizing hydroxybenzophenone compound. (n.d.). Google Patents.

- A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds. (n.d.). Google Patents.

-

Catalytic Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. (2020, April). International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link]

-

Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. (n.d.). ResearchGate. Retrieved from [Link]

-

Why 4-Hydroxybenzophenone is Your Go-To Intermediate for Chemical Synthesis. (2026, January 29). Retrieved from [Link]

-

Synthesis of 4-chloro-4'-hydroxybenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

4-Hydroxybenzophenone. (n.d.). Richman Chemical Inc. Retrieved from [Link]

-

Preparation method of 4-chloro-4'-hydroxybenzophenone. (2018, March 9). Eureka | Patsnap. Retrieved from [Link]

- Preparation of 4-hydroxy benzophenone. (n.d.). Google Patents.

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (n.d.). Angewandte Chemie International Edition in English. Retrieved from [Link]

Sources

- 1. 4-Hydroxybenzophenone — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2016155673A1 - Uses of hydroxybenzophenone in preparation of antiviral and antitumor drugs - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. prepchem.com [prepchem.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. CN102093190B - Method for synthesizing hydroxybenzophenone compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds - Google Patents [patents.google.com]

- 15. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]

Application Note: Synthesis of Benzophenone via Friedel-Crafts Acylation

Introduction: The Enduring Relevance of Friedel-Crafts Acylation in Aryl Ketone Synthesis

The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, remains a highly relevant and powerful method for the formation of carbon-carbon bonds, particularly in the preparation of aryl ketones.[1] Benzophenone and its derivatives are crucial structural motifs in medicinal chemistry, materials science, and the fragrance industry, serving as pivotal intermediates in the synthesis of a wide array of commercially significant compounds. This application note provides a comprehensive, in-depth technical guide for the synthesis of benzophenone through the electrophilic aromatic substitution reaction between benzene and benzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst.[2][3]

This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a detailed explanation of the underlying chemical principles and critical experimental parameters. By understanding the causality behind each step, from reagent preparation to product purification, researchers can ensure a robust, reproducible, and high-yielding synthesis.

Reaction Mechanism: A Stepwise Look at Electrophilic Aromatic Substitution

The synthesis of benzophenone via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[4] The reaction can be dissected into three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with benzoyl chloride to form a highly electrophilic acylium ion. This resonance-stabilized intermediate is a potent electrophile, crucial for the subsequent attack on the aromatic ring.[3][4]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the benzophenone-AlCl₃ complex. Subsequent hydrolysis of this complex during the workup liberates the final benzophenone product.[2][4]

Caption: Mechanism of Friedel-Crafts acylation for benzophenone synthesis.

Experimental Protocol

This protocol details the synthesis of benzophenone from benzene and benzoyl chloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Reagents and Materials

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 1.1 | Extremely hygroscopic. Handle quickly and in a dry environment. |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.1 g (11.8 mL) | 1.0 | Corrosive and a lachrymator. Dispense in a fume hood. |

| Benzene | C₆H₆ | 78.11 | 75 mL | Excess | Carcinogenic. Handle with extreme care. Can also serve as the solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous, for extraction. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - | Corrosive. Use for quenching the reaction. |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | ~50 mL | - | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | For drying the organic layer. |

| Ethanol or Petroleum Ether | - | - | As needed | - | For recrystallization. |

Reaction Setup and Procedure

-

Glassware Preparation: Ensure all glassware (a 250 mL three-necked round-bottom flask, a dropping funnel, a reflux condenser, and a magnetic stir bar) is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator before assembly.[5] The reaction is highly sensitive to moisture.[5]

-

Initial Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Equip the three-necked flask with the magnetic stir bar, the dropping funnel, and the reflux condenser. Attach a gas outlet from the top of the condenser to a gas bubbler or an acid gas trap (e.g., a beaker with a dilute sodium hydroxide solution) to neutralize the evolved HCl gas.

-

Reagent Charging: In the reaction flask, place the anhydrous aluminum chloride (14.7 g). To the dropping funnel, add a solution of benzoyl chloride (14.1 g) in anhydrous benzene (25 mL).

-

Reaction Initiation: Begin stirring the aluminum chloride suspension in the flask. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactants: Add the benzoyl chloride/benzene solution dropwise from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C during the addition to control the exothermic reaction.[5] After the initial addition, add the remaining benzene (50 mL) through the dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step should be performed in a fume hood as a significant amount of HCl gas will be evolved. The addition of acid helps to hydrolyze the aluminum chloride complex of the ketone.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL portions).[2]

-

Washing: Combine the organic layers and wash sequentially with:

-

50 mL of deionized water

-

50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid)[2]

-

50 mL of brine (saturated NaCl solution) to aid in the removal of water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate.[2] Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether to yield crystalline benzophenone.[2] Alternatively, for higher purity, column chromatography on silica gel can be employed.[6]

Caption: Experimental workflow for the synthesis of benzophenone.

Safety and Troubleshooting

Safety Precautions:

-

Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[7] Handle in a dry environment and avoid contact with skin and eyes.

-

Benzoyl Chloride: Is a corrosive lachrymator. Handle exclusively in a fume hood.

-

Benzene: Is a known carcinogen. Minimize exposure and use appropriate containment measures.

-

Dichloromethane: Is a volatile and potentially harmful solvent. Use in a well-ventilated area.

Troubleshooting:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Moisture contamination deactivating the AlCl₃ catalyst. | Ensure all glassware is meticulously dried and the reaction is performed under an inert atmosphere.[5] |

| Inactive or old AlCl₃ catalyst. | Use a fresh, unopened container of anhydrous aluminum chloride.[5] | |

| Insufficient catalyst. | A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[5] | |

| Formation of Multiple Products | Polysubstitution, though less common in acylation compared to alkylation. | Friedel-Crafts acylation is generally self-limiting as the product is less reactive than the starting material.[8] |

Conclusion

The Friedel-Crafts acylation remains an indispensable tool for the synthesis of aryl ketones like benzophenone. By adhering to the detailed protocol outlined in this application note and understanding the critical parameters that govern the reaction, researchers can consistently achieve high yields of the desired product. Careful attention to anhydrous conditions, temperature control, and proper workup procedures are paramount to the success of this synthesis. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted benzophenones, underscoring the versatility of this classic organic transformation.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation.

- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis.

- Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE.

- Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.

- Quora. (2014). How to prepare benzophenone from benzene.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Benchchem. (n.d.). Technical Support Center: Optimizing 3-Methylbenzophenone Synthesis via Friedel-Crafts Acylation.

- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 3-Acetylbenzophenone.

- ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.

- Unknown. (n.d.). friedel-crafts acylation of benzene.

Sources

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts Acylation [www1.udel.edu]

- 7. websites.umich.edu [websites.umich.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for the Use of Benzophenone Derivatives in OLED Technology

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Pivotal Role of Benzophenone Derivatives in Advancing OLED Technology

Organic Light-Emitting Diodes (OLEDs) have emerged as a dominant technology in modern displays and lighting, owing to their superior contrast, vibrant colors, and flexibility.[1][2] The performance of an OLED is intrinsically linked to the properties of the organic materials used within its multilayered structure. Among the vast landscape of organic semiconductors, benzophenone derivatives have carved out a significant niche, demonstrating remarkable versatility and efficacy as key components in high-performance OLEDs.[3][4]

The benzophenone core, with its inherent electron-deficient nature and high triplet energy, provides a robust scaffold for the design of a wide array of functional materials.[5] This unique combination of properties makes benzophenone derivatives highly suitable for use as host materials in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where they facilitate efficient energy transfer to the emissive dopants.[3][4] Furthermore, by strategic molecular design, benzophenone derivatives themselves can be engineered to act as efficient light emitters. This guide provides a comprehensive overview of the application of benzophenone derivatives in OLED technology, complete with detailed protocols for their synthesis, device fabrication, and characterization.

Core Concepts: Why Benzophenone Derivatives Excel in OLEDs

The utility of benzophenone derivatives in OLEDs stems from a confluence of favorable photophysical and electrochemical properties:

-

High Triplet Energy (ET): Benzophenone and its derivatives typically possess high triplet energies, a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs). A high ET ensures efficient energy transfer from the host to the phosphorescent emitter, preventing back-energy transfer and maximizing device efficiency.

-

Efficient Intersystem Crossing (ISC): The benzophenone moiety is known for its efficient intersystem crossing, the process where an excited singlet state converts to a triplet state. This property is fundamental to their function as sensitizers in PhOLEDs and is also a key characteristic in the design of TADF emitters.[5]

-

Good Thermal and Morphological Stability: OLEDs operate at elevated temperatures, and the materials within must remain stable to ensure a long operational lifetime. Benzophenone derivatives often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), contributing to the overall robustness of the OLED device.

-

Tunable Electronic Properties: The chemical structure of benzophenone can be readily modified through various synthetic routes, allowing for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for optimizing charge injection and transport within the OLED stack.

-

Versatility in Application: As will be detailed in this guide, benzophenone derivatives have been successfully employed as host materials for phosphorescent and TADF emitters, as well as standalone emitters, showcasing their remarkable versatility.[3]

Synthesis of Benzophenone Derivatives: Protocols and Mechanistic Insights

The synthesis of functional benzophenone derivatives is a critical first step in their application in OLEDs. Several classical and modern organic reactions are employed to construct these molecules. Below are detailed protocols for two common and powerful methods: Friedel-Crafts Acylation and Ullmann Condensation.

Protocol 1: Synthesis of a Benzophenone Derivative via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for forming the benzophenone core by reacting an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[6]

Reaction Principle: The Lewis acid activates the acylating agent (e.g., benzoyl chloride), generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone.

Example Synthesis: 4-Methylbenzophenone

-

Materials:

-

Toluene (1.2 equivalents)

-

Benzoyl chloride (1.0 equivalent)

-

Anhydrous Aluminum Chloride (AlCl3) (1.1 equivalents)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 eq) and toluene (1.2 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Stir vigorously until all the solids have dissolved.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methylbenzophenone as a white solid.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a flame-dried flask is crucial as the Lewis acid catalyst (AlCl3) is highly sensitive to moisture and will be deactivated by water.

-

Controlled Addition at Low Temperature: The slow addition of the reactants at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Acidic Workup: The addition of HCl during the workup is necessary to quench the reaction and dissolve the aluminum salts.

-

Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components.

Protocol 2: Synthesis of a Triarylamine-Substituted Benzophenone via Ullmann Condensation

The Ullmann condensation is a powerful method for forming C-N bonds, enabling the introduction of electron-donating triarylamine moieties to the benzophenone core. These substitutions are highly effective in tuning the charge transport properties of the resulting molecule.[7][8]

Reaction Principle: A copper catalyst facilitates the coupling of an aryl halide with an amine. Modern protocols often employ ligands to accelerate the reaction and allow for milder reaction conditions.[8]

Example Synthesis: 4,4'-bis(diphenylamino)benzophenone

-

Materials:

-

4,4'-Difluorobenzophenone (1.0 equivalent)

-

Diphenylamine (2.2 equivalents)

-

Copper(I) iodide (CuI) (0.2 equivalents)

-

1,10-Phenanthroline (0.4 equivalents)

-

Potassium carbonate (K2CO3) (3.0 equivalents)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a Schlenk flask, add 4,4'-difluorobenzophenone (1.0 eq), diphenylamine (2.2 eq), CuI (0.2 eq), 1,10-phenanthroline (0.4 eq), and K2CO3 (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient to yield 4,4'-bis(diphenylamino)benzophenone.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a Schlenk flask and a nitrogen atmosphere is essential to prevent the oxidation of the copper catalyst and the amine reactant.

-

Ligand Acceleration: 1,10-Phenanthroline acts as a ligand for the copper catalyst, increasing its solubility and catalytic activity, which allows the reaction to proceed at a lower temperature than traditional Ullmann reactions.[8]

-

Base: Potassium carbonate is used as a base to deprotonate the amine, making it a more potent nucleophile.

-

Polar Aprotic Solvent: DMF is a suitable solvent as it is polar enough to dissolve the reactants and the base, and it has a high boiling point to facilitate the reaction at elevated temperatures.

OLED Fabrication: A Step-by-Step Guide

The fabrication of OLEDs is a multi-step process that requires precision and a clean environment to achieve high-performance devices. The following protocols outline the fabrication of both vacuum-deposited and solution-processed OLEDs incorporating benzophenone derivatives.

Protocol 3: Fabrication of a Vacuum-Deposited Phosphorescent OLED (PhOLED)

This protocol describes the fabrication of a PhOLED where a benzophenone derivative is used as the host material in the emissive layer.

-

Substrate Preparation:

-

Use pre-patterned indium tin oxide (ITO) coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol for 15 minutes each.[6]

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and enhance hole injection.

-

-

Organic and Metal Layer Deposition (High Vacuum Thermal Evaporation):

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 1 x 10-6 Torr).

-

Sequentially deposit the following layers at a controlled rate (typically 0.5-2 Å/s for organic layers and 1-5 Å/s for metals):

-

Hole Injection Layer (HIL): 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

-

Hole Transport Layer (HTL): 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

-

Emissive Layer (EML): 20 nm of the benzophenone derivative host co-deposited with a phosphorescent emitter (e.g., 6-10 wt% of Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3]).

-

Electron Transport Layer (ETL): 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq3)

-

Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)

-

Cathode: 100 nm of Aluminum (Al)

-

-

-

Encapsulation:

-

Immediately after deposition, transfer the devices to a nitrogen-filled glovebox.

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

-

Logical Flow of OLED Fabrication:

Caption: Workflow for vacuum-deposited OLED fabrication.

Protocol 4: Fabrication of a Solution-Processed TADF OLED

Solution processing offers a cost-effective alternative to vacuum deposition. This protocol describes the fabrication of a TADF OLED using a benzophenone derivative as a host material via spin-coating.

-

Substrate Preparation:

-

Follow the same substrate cleaning and UV-ozone treatment procedure as in Protocol 3.

-

-

Layer Deposition (Spin-Coating and Evaporation):

-

Hole Injection Layer (HIL): In a nitrogen-filled glovebox, spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds.

-

Anneal the substrate at 120 °C for 15 minutes on a hotplate.

-

Emissive Layer (EML): Prepare a solution of the benzophenone derivative host and a TADF emitter in a suitable solvent (e.g., chlorobenzene). Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness and should be optimized.

-

Anneal the EML at a temperature appropriate for the specific materials to remove residual solvent.

-

Electron Transport and Cathode Layers: Transfer the substrate to a high-vacuum thermal evaporation chamber.

-

Deposit the ETL, EIL, and cathode layers as described in Protocol 3.

-

-

Encapsulation:

-

Encapsulate the device as described in Protocol 3.

-

Self-Validating System: Each protocol is designed to be self-validating. For instance, after substrate cleaning, the hydrophilicity of the ITO surface can be checked by measuring the contact angle of a water droplet. During deposition, a quartz crystal microbalance is used to monitor the thickness of each layer in real-time. Finally, the performance of the fabricated device is the ultimate validation of the process.

Characterization of OLEDs with Benzophenone Derivatives

A thorough characterization of the fabricated OLEDs is essential to evaluate their performance and understand the role of the benzophenone derivatives.

Protocol 5: Current Density-Voltage-Luminance (J-V-L) and Efficiency Measurements

-

Equipment:

-

Source measure unit (SMU)

-

Photodiode or spectroradiometer

-

Integrating sphere (for accurate external quantum efficiency measurements)

-

-

Procedure:

-

Mount the encapsulated OLED device in a test jig.

-

Connect the SMU to the anode and cathode of the device.

-

Position the photodiode or the input of the integrating sphere in front of the device's emissive area.

-

Apply a forward voltage sweep using the SMU and simultaneously record the current flowing through the device and the light output (luminance or spectral radiance).

-

From the J-V-L data, calculate the following performance metrics:

-

Current Efficiency (cd/A): Luminance divided by current density.

-

Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.

-

External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected. This requires careful calibration of the measurement setup, often using an integrating sphere.

-

-

Protocol 6: Operational Lifetime Measurement

-

Equipment:

-

Constant current source

-

Photodiode or luminance meter

-

Data acquisition system

-

-

Procedure:

-

Drive the OLED at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m2).

-

Continuously monitor the luminance of the device over time.

-

The operational lifetime is typically defined as the time it takes for the luminance to decay to 50% (LT50) or 90% (LT90) of its initial value.

-

Data Presentation: Performance of Benzophenone Derivatives in OLEDs

The following tables summarize the performance of representative OLEDs utilizing benzophenone derivatives as host materials.

Table 1: Performance of Phosphorescent OLEDs with Benzophenone-Based Host Materials

| Host Material | Emitter (dopant %) | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | Vturn-on (V) | CIE (x, y) | Reference |

| BP2 | Ir(ppy)3 (8%) | 17.0 | - | - | - | Green | [9] |

| BP2 | (PO-01) (8%) | 19.2 | - | - | - | Yellow | [9] |

Table 2: Performance of TADF OLEDs with Benzophenone-Based Host Materials

| Host Material | Emitter (dopant %) | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | Vturn-on (V) | CIE (x, y) | Reference |

| HB8 | 4CzCNPy | 12.5 | 38.3 | - | - | (0.34, 0.58) | [1] |

| DB34 | 4CzIPN | 10.8 | - | - | - | Green |

Conclusion and Future Outlook

Benzophenone derivatives have proven to be a highly valuable class of materials for OLED technology. Their inherent properties, coupled with their synthetic accessibility, have enabled the development of highly efficient and stable OLEDs. The protocols and application notes provided in this guide offer a comprehensive resource for researchers and scientists working in this exciting field. Future research will likely focus on the development of novel benzophenone derivatives with even higher triplet energies for blue PhOLEDs, as well as the design of advanced TADF emitters based on the benzophenone scaffold. The continued exploration of these versatile molecules holds great promise for the next generation of OLED displays and lighting.

References

-